molecular formula C27H30N2O10 B10778960 Daunomycin 3-oxime hydrochloride

Daunomycin 3-oxime hydrochloride

Cat. No.: B10778960
M. Wt: 542.5 g/mol
InChI Key: HUDHPOXZMUHYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC143491, also known as daunomycin 3-oxime hydrochloride, is a derivative of daunorubicin. It belongs to the anthracycline family of compounds, which are known for their role as topoisomerase II inhibitors. These compounds are widely used in cancer treatment due to their ability to interfere with the replication of DNA in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC143491 involves the modification of daunorubicin. The process typically includes the oximation of daunorubicin to form daunomycin 3-oxime, followed by the conversion to its hydrochloride salt. The reaction conditions often involve the use of oxime-forming reagents under controlled pH and temperature conditions .

Industrial Production Methods: Industrial production of NSC143491 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: NSC143491 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of NSC143491, each with potential therapeutic applications .

Scientific Research Applications

NSC143491 has a wide range of scientific research applications:

Mechanism of Action

NSC143491 exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of DNA strands, leading to breaks in the DNA and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H30N2O10

Molecular Weight

542.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(N-hydroxy-C-methylcarbonimidoyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3

InChI Key

HUDHPOXZMUHYAB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.